molecular formula C13H10N2O6S B12505033 1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12505033
M. Wt: 322.30 g/mol
InChI Key: FKVDMTITTSSFOQ-UHFFFAOYSA-N
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Description

1-{[(2-CARBOXYTHIOPHEN-3-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound featuring a thiophene ring and a pyridine ring, both of which are functionalized with carboxylic acid groups

Preparation Methods

The synthesis of 1-{[(2-CARBOXYTHIOPHEN-3-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic conditions.

    Functionalization of the Thiophene Ring: The thiophene ring is then functionalized with a carboxyl group through a Friedel-Crafts acylation reaction.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately, often through a Hantzsch pyridine synthesis.

    Coupling of the Rings: The thiophene and pyridine rings are coupled through a condensation reaction, typically using a carbamoyl chloride intermediate.

    Final Functionalization: The final product is obtained by introducing the carboxylic acid groups through oxidation reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-{[(2-CARBOXYTHIOPHEN-3-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carboxylic acids to alcohols.

    Condensation: The compound can participate in condensation reactions with amines to form amides or with alcohols to form esters.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(2-CARBOXYTHIOPHEN-3-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-{[(2-CARBOXYTHIOPHEN-3-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-{[(2-CARBOXYTHIOPHEN-3-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with similar compounds such as:

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties but lacking the pyridine ring.

    Pyridine-3-carboxylic acid: A simpler pyridine derivative with similar chemical properties but lacking the thiophene ring.

    2-Aminothiophene-3-carboxylic acid: A thiophene derivative with an amino group, which can undergo different chemical reactions compared to the carbamoyl group.

The uniqueness of 1-{[(2-CARBOXYTHIOPHEN-3-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID lies in its combination of the thiophene and pyridine rings, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C13H10N2O6S

Molecular Weight

322.30 g/mol

IUPAC Name

1-[2-[(2-carboxythiophen-3-yl)amino]-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C13H10N2O6S/c16-9(14-8-3-4-22-11(8)13(20)21)6-15-5-7(12(18)19)1-2-10(15)17/h1-5H,6H2,(H,14,16)(H,18,19)(H,20,21)

InChI Key

FKVDMTITTSSFOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)CC(=O)NC2=C(SC=C2)C(=O)O

Origin of Product

United States

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